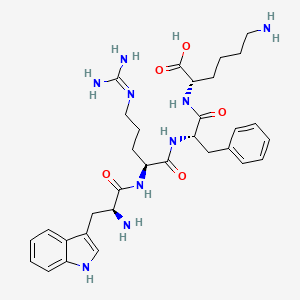
L-Tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-lysine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-lysine is a complex peptide compound It is composed of several amino acids, including tryptophan, ornithine, phenylalanine, and lysine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-lysine involves the stepwise coupling of the constituent amino acids. The process typically begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled in a specific sequence to form the desired peptide bond. After the coupling reactions, the protecting groups are removed to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of amino acid coupling and deprotection, allowing for the efficient and high-throughput synthesis of the peptide. The use of solid-phase peptide synthesis (SPPS) is common in industrial production, where the peptide is assembled on a solid resin support, facilitating purification and handling.
化学反应分析
Types of Reactions
L-Tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-lysine can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine or other oxidative products.
Reduction: The disulfide bonds, if present, can be reduced to free thiols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of suitable catalysts.
Major Products Formed
Oxidation: Kynurenine, N-formylkynurenine.
Reduction: Free thiols from disulfide bonds.
Substitution: Substituted amino derivatives.
科学研究应用
L-Tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-lysine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of peptide-based materials and sensors.
作用机制
The mechanism of action of L-Tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-lysine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The tryptophan residue may play a key role in binding through π-π interactions or hydrogen bonding. The diaminomethylidene group can form additional hydrogen bonds, enhancing the binding affinity. The overall effect depends on the specific biological context and target molecules.
相似化合物的比较
Similar Compounds
- L-Tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine
- L-Tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-tryptophan
Uniqueness
L-Tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-lysine is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. The presence of phenylalanine and lysine residues may enhance its binding affinity and specificity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
871205-62-8 |
|---|---|
分子式 |
C32H45N9O5 |
分子量 |
635.8 g/mol |
IUPAC 名称 |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C32H45N9O5/c33-15-7-6-13-26(31(45)46)40-30(44)27(17-20-9-2-1-3-10-20)41-29(43)25(14-8-16-37-32(35)36)39-28(42)23(34)18-21-19-38-24-12-5-4-11-22(21)24/h1-5,9-12,19,23,25-27,38H,6-8,13-18,33-34H2,(H,39,42)(H,40,44)(H,41,43)(H,45,46)(H4,35,36,37)/t23-,25-,26-,27-/m0/s1 |
InChI 键 |
PZOZTMBDKKQROK-MNUOIFNESA-N |
手性 SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N |
规范 SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CNC3=CC=CC=C32)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4S)-4-[(2R)-2-ethoxy-2-phenylethyl]-4-methylcyclohex-2-en-1-one](/img/structure/B14177598.png)
![(Thiophen-3-yl)(4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methanone](/img/structure/B14177603.png)
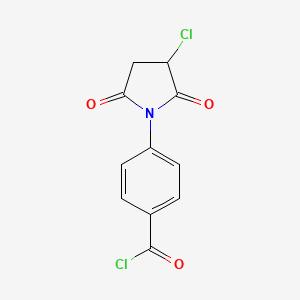
![1H-Pyrazole, 4-[4-[1-(4-chlorophenyl)-2-(1-pyrrolidinyl)ethyl]phenyl]-](/img/structure/B14177625.png)
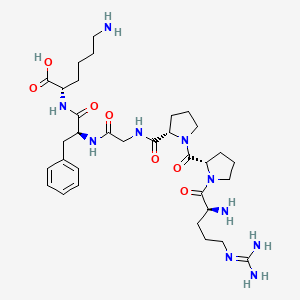
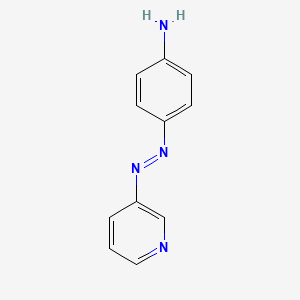

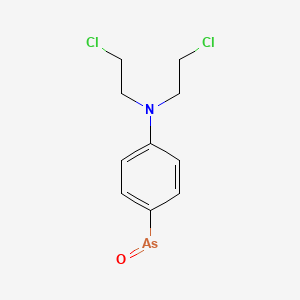

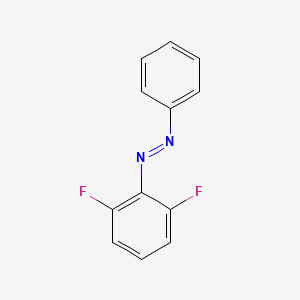
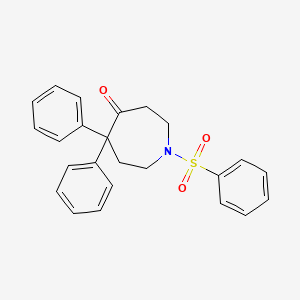

![6,8-Dimethyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14177678.png)
![6-[2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid](/img/structure/B14177682.png)
